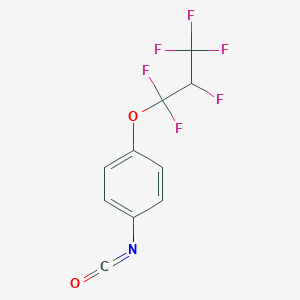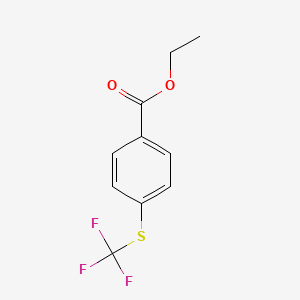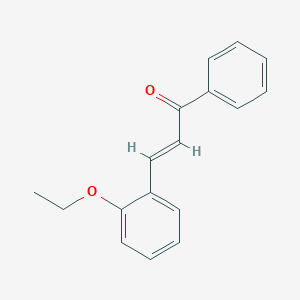
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% (1,2,3,5-TFIB) is a highly fluorinated aromatic compound with a wide range of applications in scientific research due to its unique chemical, physical, and biological properties. 1,2,3,5-TFIB is a halogenated compound containing four fluorines and one iodine, which makes it an ideal candidate for various applications in the field of organic synthesis.
Mecanismo De Acción
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% is a highly reactive compound due to its electron-withdrawing fluorines and iodine. The electron-withdrawing nature of the fluorines and iodine makes it an ideal candidate for various chemical reactions, such as nucleophilic substitution, electrophilic addition, and radical-initiated reactions. The electron-withdrawing nature of the fluorines and iodine also makes it an ideal candidate for various biological reactions, such as DNA and protein binding, enzyme inhibition, and receptor binding.
Biochemical and Physiological Effects
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% has a wide range of biochemical and physiological effects. It is an effective inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects and has been used in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% has several advantages for laboratory experiments. It is a highly reactive compound, which makes it ideal for various chemical and biological reactions. It is also a non-toxic compound, which makes it safe to handle in laboratory settings. However, 1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% also has some limitations for laboratory experiments. It has a low solubility in water, which can make it difficult to handle in aqueous solutions. In addition, it is a highly reactive compound, which can make it difficult to control the reaction conditions.
Direcciones Futuras
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% has a wide range of potential future applications due to its unique chemical and biological properties. It could be used in the development of new catalysts and polymers, as well as in the development of new drugs and drug delivery systems. In addition, it could be used in the development of new materials for applications in energy storage and conversion, as well as in the development of new sensors and actuators. Finally, it could be used in the development of new diagnostic and therapeutic agents for the treatment of various diseases, such as cancer and neurological disorders.
Métodos De Síntesis
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% can be synthesized by a variety of methods. One of the most common and widely used methods involves the reaction of 4-iodo-2,3,5,6-tetrafluorobenzene and trifluoromethyl iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction proceeds via a nucleophilic substitution mechanism, in which the trifluoromethyl iodide is attacked by the nucleophilic 4-iodo-2,3,5,6-tetrafluorobenzene, resulting in the formation of 1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95%.
Aplicaciones Científicas De Investigación
1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% is a versatile compound that has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as polyfluorinated aromatics, fluorinated polymers, and fluorinated pharmaceuticals. It has also been used in the synthesis of various catalysts, such as palladium- and nickel-based catalysts, and in the synthesis of fluorinated surfactants. In addition, 1,2,3,5-Tetrafluoro-4-iodo-6-(trifluoromethyl)benzene, 95% has been used in the synthesis of various metal complexes, such as palladium- and nickel-based complexes, and in the synthesis of various polymers, such as polyurethanes and polyimides.
Propiedades
IUPAC Name |
1,2,3,5-tetrafluoro-4-iodo-6-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F7I/c8-2-1(7(12,13)14)3(9)6(15)5(11)4(2)10 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBKWPWEANRPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)I)F)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F7I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

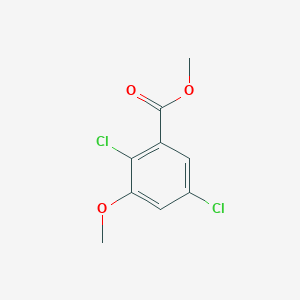

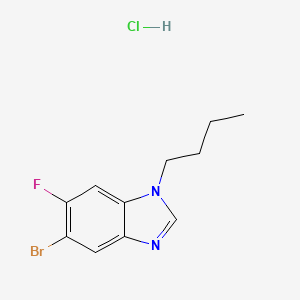



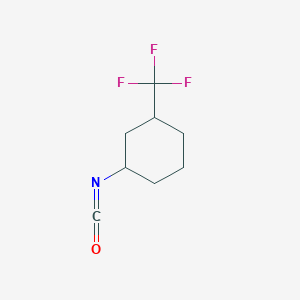
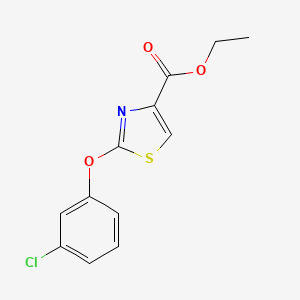
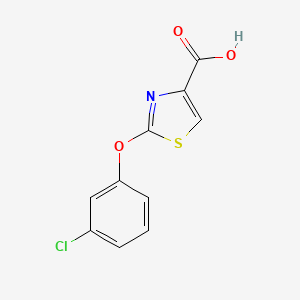
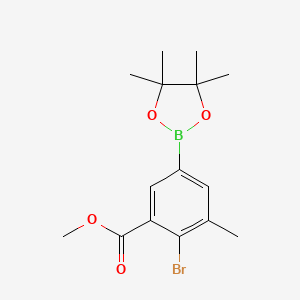
![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)
